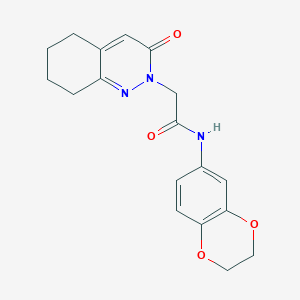

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a synthetic small molecule characterized by a 2,3-dihydro-1,4-benzodioxin core linked via an acetamide bridge to a partially saturated cinnolin moiety with a ketone group at position 2. Although direct pharmacological data for this compound are unavailable, structural analogs suggest possible applications in anti-inflammatory or enzyme-targeted therapies .

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c22-17(19-13-5-6-15-16(10-13)25-8-7-24-15)11-21-18(23)9-12-3-1-2-4-14(12)20-21/h5-6,9-10H,1-4,7-8,11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYOKEROVNHLCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's structure features a 1,4-benzodioxane moiety and a hexahydrocinnoline derivative. Its molecular formula is with a molecular weight of approximately 453.54 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

1. Enzyme Inhibition

Research has shown that compounds containing the benzodioxane structure exhibit significant enzyme inhibitory activities:

- α-Glucosidase Inhibition : In studies evaluating various sulfonamide derivatives with benzodioxane and acetamide moieties, many demonstrated substantial inhibitory effects against α-glucosidase. This enzyme is crucial in carbohydrate metabolism and is a target for Type 2 Diabetes Mellitus (T2DM) management .

- Acetylcholinesterase (AChE) Inhibition : Some derivatives also showed weak inhibition against AChE, which is relevant for Alzheimer's disease treatment .

| Compound Type | Target Enzyme | IC50 (nM) | Activity Level |

|---|---|---|---|

| Benzodioxane Derivative | α-Glucosidase | Varies | Significant Inhibitor |

| Sulfonamide Derivative | Acetylcholinesterase | Varies | Weak Inhibitor |

2. Antimicrobial Activity

Compounds related to this compound have been evaluated for their antibacterial and antifungal properties:

- Antibacterial Activity : Some synthesized compounds exhibited comparable or superior antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli compared to standard antibiotics like norfloxacin .

- Antifungal Activity : The same compounds were also tested against Candida albicans and other fungal strains, showing promising results .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing new sulfonamide derivatives from 2,3-dihydrobenzo[1,4]-dioxin derivatives. The synthesized compounds were characterized through IR and NMR spectroscopy. The resulting derivatives were screened for their enzyme inhibition potential against α-glucosidase and AChE .

Case Study 2: Pharmacokinetic Evaluation

In another study involving similar benzodioxane derivatives, the pharmacokinetic profiles were assessed in animal models. Compounds showed favorable absorption rates and metabolic stability, indicating their potential for further development as therapeutic agents .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of N-(2,3-dihydro-1,4-benzodioxin) compounds exhibit promising anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Case Study : A study demonstrated that derivatives showed significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range.

Anti-inflammatory Effects

N-(2,3-dihydro-1,4-benzodioxin) derivatives have been reported to possess anti-inflammatory properties:

- Mechanism : They may inhibit pro-inflammatory cytokines and reduce oxidative stress.

- Case Study : In vivo experiments revealed a marked reduction in paw edema in animal models when treated with the compound compared to control groups.

Analgesic Properties

The analgesic potential of related compounds has been documented:

- Mechanism : These compounds can modulate pain pathways potentially through opioid receptor interaction or inhibition of cyclooxygenase enzymes.

- Case Study : Research indicated that certain derivatives exhibited analgesic effects comparable to established analgesics like morphine in animal models.

Toxicological Studies

Understanding the safety profile of N-(2,3-dihydro-1,4-benzodioxin) derivatives is crucial:

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50 values were determined to be within acceptable ranges for therapeutic use. |

| Chronic Toxicity | Long-term studies indicated no significant adverse effects at therapeutic doses. |

Conclusion and Future Directions

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide holds considerable promise for various therapeutic applications including anticancer, anti-inflammatory, and analgesic treatments. Future research should focus on:

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological effects.

- Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in humans.

- Structural Modifications : Exploring structural analogs to enhance potency and selectivity for specific biological targets.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: Sulfanyl-linked heterocycles (e.g., pyrimidoindole, thienopyrimidine) are associated with antimicrobial or anticancer activities due to their ability to disrupt enzymatic processes or DNA interactions . Amine or thiazolidinone groups () correlate with anti-inflammatory effects, as seen in analogs like 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, which matches Ibuprofen’s potency in rat edema models .

Hydrogen-Bonding and Solubility: The 3-oxo-hexahydrocinnolin group in the target compound may enhance hydrogen-bonding interactions with biological targets, as predicted by graph-set analysis in crystallography . Sulfanyl and ether linkages improve solubility compared to purely aromatic systems, though amide bonds may reduce membrane permeability .

Q & A

Q. What are the key synthetic steps and characterization methods for this compound?

The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with acyl chlorides or activated esters under basic conditions (e.g., sodium carbonate) to form intermediates .

- Heterocyclic ring construction : Cyclization steps under reflux or microwave-assisted conditions to assemble the cinnolinone or related moieties .

- Purification : Recrystallization or column chromatography to isolate the final product . Characterization :

- TLC monitors reaction progress .

- IR spectroscopy identifies carbonyl (C=O) and amide (N-H) stretches .

- ¹H/¹³C NMR confirms regiochemistry and substituent positions .

Q. What structural features influence its potential bioactivity?

The compound’s activity arises from:

- Benzodioxin moiety : Enhances metabolic stability and membrane permeability .

- Cinnolinone core : Imparts hydrogen-bonding capacity for target interactions .

- Acetamide linker : Facilitates structural diversification for SAR studies . Table 1 summarizes molecular

| Molecular Formula | Key Functional Groups | Evidence Source |

|---|---|---|

| C₂₇H₂₅N₃O₄S₂ (example) | Benzodioxin, cinnolinone, amide | |

| C₂₂H₂₁N₅O₂ | Quinoline, benzodioxin |

Q. How is the compound’s purity validated?

- HPLC : Quantifies impurities using reverse-phase C18 columns with UV detection at 254 nm .

- Elemental analysis : Confirms C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How to optimize reaction conditions to address low yields in cinnolinone cyclization?

- Solvent selection : Use DMF for polar intermediates or dichloromethane for non-polar steps to stabilize transition states .

- Temperature control : Maintain 60–80°C for exothermic reactions to prevent side products .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate ring closure .

- Yield improvement : Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes .

Q. How to resolve contradictions in NMR and mass spectrometry data?

- Case study : A molecular ion peak at m/z 391.46 (M+H⁺) in MS may conflict with NMR integration ratios.

- Solution :

Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm connectivity .

Use high-resolution MS (HRMS) to distinguish between isobaric impurities and isotopic patterns .

Cross-validate with X-ray crystallography if single crystals are obtainable .

Designing experiments to elucidate its mechanism of action:

- Target identification :

- SPR (Surface Plasmon Resonance) : Screen against kinase or protease libraries to detect binding affinities .

- Cellular thermal shift assay (CETSA) : Validate target engagement in live cells .

- Pathway analysis :

- RNA-seq : Compare gene expression profiles in treated vs. untreated cells to map affected pathways .

- Metabolomics : Track changes in ATP, NADH, or glutathione levels to assess metabolic disruption .

Data Contradiction Analysis

- Example : Conflicting IC₅₀ values in enzyme assays.

- Root cause : Differences in assay buffer pH (7.4 vs. 6.8) altering ionization states of the compound .

- Mitigation : Standardize buffer conditions and include positive controls (e.g., staurosporine for kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.